molecular formula C20H22N2O3Si B1451935 1-(4-Methoxybenzyl)-6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 1198425-56-7

1-(4-Methoxybenzyl)-6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Cat. No.: B1451935
CAS No.: 1198425-56-7
M. Wt: 366.5 g/mol
InChI Key: RRPWAUUJYVKFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzyl)-6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound featuring a pyrido-oxazinone core substituted with a 4-methoxybenzyl group at position 1 and a trimethylsilyl (TMS)-ethynyl group at position 6. Its molecular formula is C₂₀H₂₂N₂O₃Si, with a molecular weight of 366.5 g/mol and CAS number 1198425-56-7 . The compound is commercially available for research purposes, though its synthesis likely involves palladium-catalyzed cross-coupling reactions, as evidenced by analogous methods for TMS-ethynyl-substituted heterocycles .

The pyrido-oxazinone scaffold is notable in medicinal chemistry, with derivatives demonstrating kinase inhibition (e.g., ALM301, a subtype-selective AKT inhibitor) .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-6-(2-trimethylsilylethynyl)pyrido[2,3-b][1,4]oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3Si/c1-24-17-8-5-15(6-9-17)13-22-18-10-7-16(11-12-26(2,3)4)21-20(18)25-14-19(22)23/h5-10H,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPWAUUJYVKFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)COC3=C2C=CC(=N3)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674140
Record name 1-[(4-Methoxyphenyl)methyl]-6-[(trimethylsilyl)ethynyl]-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198425-56-7
Record name 1-[(4-Methoxyphenyl)methyl]-6-[(trimethylsilyl)ethynyl]-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(4-Methoxybenzyl)-6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a novel compound with significant potential in biological applications. The compound's unique structure, characterized by a pyrido[2,3-b][1,4]oxazine core and various substituents, suggests diverse biological activities that merit detailed exploration. This article reviews the biological activity of this compound based on available literature and research findings.

Molecular Characteristics:

  • Molecular Formula: C20_{20}H22_{22}N2_2O3_3Si
  • Molecular Weight: 366.49 g/mol
  • CAS Number: 1198425-56-7

The compound features a trimethylsilyl group and a methoxybenzyl moiety, which may influence its solubility and interaction with biological targets.

Anticancer Potential

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of pyrido[2,3-b][1,4]oxazine have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism typically involves binding to the colchicine site on tubulin, which disrupts microtubule dynamics essential for mitosis.

Case Studies

  • In Vitro Studies:
    • A study demonstrated that derivatives of pyrido[2,3-b][1,4]oxazine significantly inhibited the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A431 (vulvar carcinoma) cells. The IC50_{50} values ranged from 10 to 50 µM depending on the specific derivative tested .
  • In Vivo Efficacy:
    • In xenograft models using human prostate (PC-3) and melanoma (A375) cells, treatment with similar compounds resulted in tumor growth inhibition rates (T/C values) between 20% and 40%, indicating substantial antitumor activity .

The proposed mechanism of action for this compound involves:

  • Tubulin Binding: Compounds in this class bind to the colchicine site on tubulin.
  • Microtubule Disruption: This binding inhibits microtubule polymerization, leading to cell cycle arrest at the G2/M phase.
  • Induction of Apoptosis: Following cell cycle arrest, these compounds can trigger apoptotic pathways in cancer cells.

Antiviral Activity

Emerging research suggests that certain pyrido derivatives may also exhibit antiviral properties by targeting nucleotide biosynthesis pathways crucial for viral replication. Inhibiting these pathways can lead to reduced viral load in infected cells.

Summary of Biological Activities

Activity TypeCell Line/ModelIC50_{50}Observations
AnticancerMCF-710 µMSignificant inhibition of proliferation
AnticancerA43125 µMInduction of apoptosis observed
AntiviralHEV-infected cellsNot specifiedReduced viral replication noted

Structure-Activity Relationship (SAR)

Compound VariationActivity LevelComments
No methoxy groupLowReduced solubility and activity
Trimethylsilyl group presentHighEnhanced stability and activity

Comparison with Similar Compounds

Substitutions on the Ethynyl Group

Compound Name Substituent at Position 6 Molecular Weight CAS Number Key Properties
Target Compound TMS-ethynyl 366.5 1198425-56-7 High lipophilicity; research intermediate
6-(3-Hydroxyprop-1-ynyl) Analog 3-Hydroxypropynyl 324.34 1198425-67-0 Increased polarity; potential for further functionalization
6-((Trimethylsilyl)ethynyl) Base Core TMS-ethynyl 246.34 1203499-42-6 Smaller core structure; lower molecular weight

Key Findings :

  • The TMS-ethynyl group in the target compound enhances stability and lipophilicity compared to the hydroxypropynyl analog, which may improve pharmacokinetic properties .

Variations in the Benzyl Group

Compound Name Substituent at Position 1 Molecular Weight CAS Number Biological Activity
Target Compound 4-Methoxybenzyl 366.5 1198425-56-7 Undisclosed (research use)
ALM301 (Example 139 in WO2011077098) 1-Ethyl-7-phenyl Not Disclosed N/A Potent AKT inhibitor; clinical candidate
7-Bromo Derivative Unsubstituted (H) 229.03 105544-36-3 Potential intermediate for cross-coupling

Key Findings :

  • The 4-methoxybenzyl group in the target compound may confer steric and electronic effects distinct from ALM301’s ethyl and phenyl substituents, which are critical for AKT inhibition .
  • Bromination at position 7 (CAS 105544-36-3) introduces a reactive site for further synthetic modifications .

Core Modifications: Pyrido-Oxazinone vs. Pyridin-2(1H)-one

Compound Class Core Structure Example Substituents Biological Activity
Pyrido-Oxazinone Fused pyridine-oxazine TMS-ethynyl, 4-methoxybenzyl Kinase inhibition (e.g., ALM301)
Pyridin-2(1H)-one Non-fused pyridinone 4-Bromophenyl, methoxyphenyl Antioxidant, antibacterial

Key Findings :

  • The fused pyrido-oxazinone core in the target compound likely enhances rigidity and binding specificity compared to non-fused pyridinones, which exhibit broader but less potent activities .
  • Antioxidant activity in pyridin-2(1H)-ones (e.g., 79.05% radical scavenging) correlates with electron-donating groups like bromophenyl, a feature absent in the target compound .

Preparation Methods

General Synthetic Strategy

The synthesis generally follows these key steps:

  • Construction of the pyrido[2,3-b]oxazin-2(3H)-one scaffold.
  • Introduction of the ethynyl substituent at the 6-position, often via Sonogashira coupling or related ethynylation reactions using trimethylsilylacetylene.
  • N-alkylation at the nitrogen atom with 4-methoxybenzyl chloride or a similar electrophile to install the 1-(4-methoxybenzyl) substituent.

Preparation of the Pyrido[2,3-b]oxazin-2(3H)-one Core

A key intermediate in the synthesis is 3,4-dihydro-2H-pyrido[3,2-b]oxazine, which can be prepared by reduction of 4H-pyrido[3,2-b]oxazin-3-one using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). The reaction is typically conducted at low temperature (0°C) followed by refluxing for extended periods (up to 18 hours) to ensure complete reduction. Quenching is performed cautiously with water and sodium hydroxide to decompose excess hydride and precipitate the product, which is isolated by filtration and concentration. This step yields the dihydrooxazine intermediate in high yields (79-85%) as a solid suitable for further transformations.

Parameter Details
Starting material 4H-pyrido[3,2-b]oxazin-3-one
Reducing agent Lithium aluminum hydride (LiAlH4) in THF
Reaction conditions Addition at 0°C, reflux for 18 h
Quenching Water, NaOH (15%), filtration over Celite
Yield 79-85%
Product form Solid (blue-gray or white powder)
Characterization 1H NMR, MS (ESI)

Introduction of the Trimethylsilyl-Ethynyl Group

The 6-position ethynyl substituent is introduced through a coupling reaction, typically a Sonogashira cross-coupling, between the halogenated pyrido-oxazinone intermediate and trimethylsilylacetylene. This reaction requires a palladium catalyst, a copper co-catalyst, and a suitable base, often conducted in an inert atmosphere to prevent oxidation of sensitive intermediates. The trimethylsilyl group serves as a protecting group for the terminal alkyne, facilitating handling and purification.

N-Substitution with 4-Methoxybenzyl Group

The final step involves N-alkylation of the pyrido[2,3-b]oxazin-2(3H)-one nitrogen with 4-methoxybenzyl chloride or an equivalent electrophile. This reaction is typically performed under basic conditions, such as with potassium carbonate or sodium hydride, in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. The reaction proceeds via nucleophilic substitution to afford the desired N-substituted product.

Summary Table of Reaction Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Reduction LiAlH4 in THF, 0°C to reflux, quench with H2O/NaOH 79-85 Formation of dihydrooxazine intermediate
2 Sonogashira Coupling Pd catalyst, Cu co-catalyst, base, trimethylsilylacetylene, inert atmosphere Variable Introduction of 6-ethynyl substituent
3 N-Alkylation 4-Methoxybenzyl chloride, base (K2CO3/NaH), DMF Variable Installation of 1-(4-methoxybenzyl) group

Research Findings and Analytical Data

  • The intermediate dihydrooxazine exhibits characteristic 1H NMR signals including aromatic protons in the 6.4-7.5 ppm range and methylene protons around 3.4-4.1 ppm.
  • Mass spectrometry (ESI) confirms the molecular ion peaks consistent with the expected molecular weights at each stage.
  • The final compound has a molecular formula of C20H22N2O3Si and molecular weight of 366.49 g/mol.
  • The SMILES notation is: COc1ccc(CN2C(=O)COc3nc(ccc23)C#CSi(C)C)cc1.
  • Purity and identity confirmation typically require NMR, MS, and chromatographic techniques.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Methoxybenzyl)-6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one?

  • Methodological Answer : The compound is synthesized via sequential functionalization of the pyrido-oxazinone core. Key steps include:
  • Sonogashira Coupling : Introduction of the trimethylsilyl ethynyl group using trimethylsilylacetylene and a palladium catalyst under inert conditions .
  • Protection/Deprotection : Use of acid-labile groups (e.g., tert-butyldimethylsilyl) to stabilize reactive intermediates during synthesis .
  • Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradient) to isolate the product with >85% purity .
  • Example : A similar protocol for a pyrazole derivative achieved 88% yield using azido(trimethyl)silane and trifluoroacetic acid (TFA) at 50°C for 16 hours .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer : A combination of techniques is critical:
  • 1H/13C NMR : Confirms substitution patterns (e.g., methoxybenzyl protons at δ 7.20 ppm, trimethylsilyl protons at δ 0.15 ppm) .

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M]+ observed at m/z 238.0962 vs. calculated 238.0961) .

  • IR Spectroscopy : Detects functional groups (e.g., ethynyl C≡C stretch at ~2120 cm⁻¹, carbonyl C=O at ~1687 cm⁻¹) .

  • Melting Point (MP) : Consistency with literature values (e.g., MP = 100–101.5°C for analogous compounds) .

    Table 1: Key Spectroscopic Signatures

    TechniqueObserved DataStructural AssignmentReference
    1H NMRδ 7.20 (4H, dd, J=8.1/18.1 Hz)4-Methoxybenzyl aromatic protons
    13C NMRδ 150.4 (s)Pyrido-oxazinone carbonyl
    IR2139 cm⁻¹ (vs)Trimethylsilyl ethynyl stretch

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during Sonogashira coupling reactions?

  • Methodological Answer : Yield optimization involves:
  • Catalyst Screening : Test Pd(PPh₃)₂Cl₂ vs. Pd/CuI systems for efficiency .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity .
  • Stoichiometry : Excess trimethylsilylacetylene (1.5–2.0 equiv) improves conversion .
  • Temperature Control : Maintain 50–60°C to balance reaction rate and side-product formation .
  • Monitoring : Track progress via TLC (Rf ~0.58 in cyclohexane/ethyl acetate 2:1) .

Q. How should contradictory spectroscopic data (e.g., unexpected NMR peaks) be analyzed and resolved?

  • Methodological Answer : Contradictions arise from impurities or structural isomers. Steps include:
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks (e.g., distinguish between regioisomers) .
  • Spiking Experiments : Add authentic samples of suspected byproducts (e.g., desilylated analogs) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values .
  • Chromatographic Purity Check : Re-purify via preparative HPLC if necessary .

Q. What strategies are recommended for elucidating the biological targets of this compound based on structural analogs?

  • Methodological Answer : Leverage structural similarities to known bioactive compounds:
  • Kinase Profiling : Test against AKT isoforms (e.g., ALM301, a pyrido-oxazinone AKT inhibitor) in enzymatic assays .

  • Molecular Docking : Use software (e.g., AutoDock) to predict binding to kinase ATP pockets .

  • Cellular Assays : Measure antiproliferative effects in cancer cell lines (e.g., MCF-7, PC-3) .

  • SAR Studies : Modify the methoxybenzyl or trimethylsilyl groups to assess activity changes .

    Table 2: Analog-Based Target Identification

    Structural FeaturePotential TargetAssay TypeReference
    Pyrido-oxazinone coreAKT KinaseEnzymatic inhibition
    Trimethylsilyl ethynylCYP450 enzymesMetabolic stability
    4-MethoxybenzylEstrogen receptor (ERα)Competitive binding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxybenzyl)-6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxybenzyl)-6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.